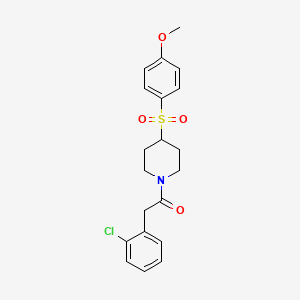

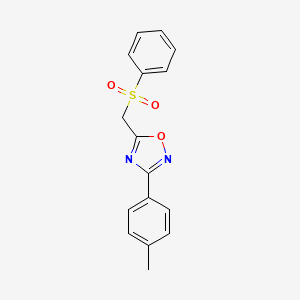

![molecular formula C26H30N4O2 B2590997 4'-[(benzylamino)sulfonyl]-N-(3-methoxybenzyl)biphenyl-3-carboxamide CAS No. 1242872-51-0](/img/structure/B2590997.png)

4'-[(benzylamino)sulfonyl]-N-(3-methoxybenzyl)biphenyl-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-[(benzylamino)sulfonyl]-N-(3-methoxybenzyl)biphenyl-3-carboxamide, also known as BMS-777607, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized by Bristol-Myers Squibb in 2008 and has since been extensively studied for its ability to inhibit the activity of receptor tyrosine kinases (RTKs).

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Sulfonamides, including those structurally related to the queried compound, have a rich history in medicinal chemistry, offering antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. For example, sulfonamide compounds have been utilized as antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs. The primary sulfonamide moiety is found in clinically used drugs such as diuretics, carbonic anhydrase inhibitors, antiepileptics, and the antipsychotic sulpiride. Recent research has also focused on novel drugs like apricoxib and pazopanib, which incorporate the sulfonamide group and show significant antitumor activity (Gulcin & Taslimi, 2018).

Environmental Science

The presence of sulfonamide antibiotics and other related compounds in the environment, their degradation, and impact on ecosystems have been extensively studied. These studies have identified UV filters such as oxybenzone and octinoxate in water sources worldwide, raising concerns about their environmental effects and persistence. Laboratory settings have implicated specific sulfonamides as possible contributors to coral reef bleaching. Furthermore, these compounds have been detected in various species of fish, indicating potential consequences for the food chain and ecosystem health (Schneider & Lim, 2019).

Materials Science

Sulfonamides and their derivatives have applications in materials science, particularly in the development of novel biopolymers, ethers, and esters with specific properties depending on functional groups, degree of substitution, and substitution pattern. Chemical modification of xylan, for example, leads to new biopolymer ethers and esters with potential applications in drug delivery systems, paper strength additives, flocculation aids, and antimicrobial agents. Advanced analytical techniques have helped in describing structure-property relationships and the potential of these materials in various applications (Petzold-Welcke et al., 2014).

properties

IUPAC Name |

2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O2/c1-20-28-24-14-16-29(17-22-11-6-3-7-12-22)18-23(24)26(32)30(20)19-25(31)27-15-8-13-21-9-4-2-5-10-21/h2-7,9-12H,8,13-19H2,1H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDGSSMYCIOPEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NCCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3-phenylpropyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2590919.png)

![2-((1-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide](/img/structure/B2590922.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2590924.png)

![N-(2-ethyl-6-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2590930.png)

![2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide](/img/structure/B2590931.png)

![7-(4-methoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2590932.png)

![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea](/img/structure/B2590935.png)

![methyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2590937.png)